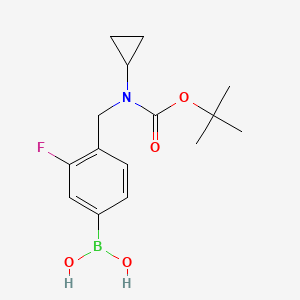

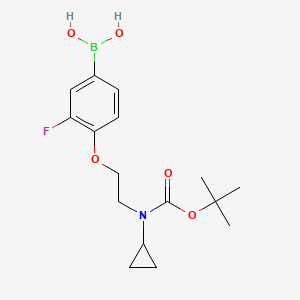

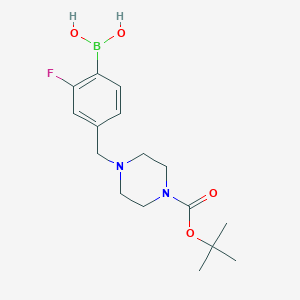

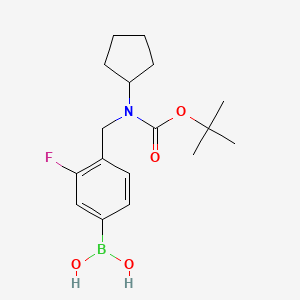

(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid

Descripción general

Descripción

“(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are known to reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides . This compound can also be an effective catalyst for amidation and esterification of carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound involves a phenyl ring (benzene derivative) with a boronic acid group, a fluorine atom, and a complex side chain attached to it. The side chain includes a tert-butoxycarbonyl (Boc) protected cyclopentylamino group .

Chemical Reactions Analysis

Boronic acids, including this compound, are known for their ability to form reversible covalent complexes with diol-containing compounds. This property is often utilized in various chemical reactions and processes, such as the Suzuki reaction .

Aplicaciones Científicas De Investigación

Peptide Synthesis

This compound is utilized in the synthesis of peptides, particularly in the formation of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. The Boc group prevents unwanted reactions that may occur due to the multiple reactive groups present in amino acid ionic liquids (AAILs), thus ensuring a more controlled and selective synthesis of peptides .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It is known that boronic acids often interact with proteins and enzymes that have diol-containing side chains, such as serine or threonine residues .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins and enzymes, which can lead to changes in their function .

Biochemical Pathways

The interaction of boronic acids with proteins and enzymes can potentially affect multiple biochemical pathways, depending on the specific targets of the compound .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The interaction of boronic acids with proteins and enzymes can lead to changes in their function, which can have various downstream effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of boronic acids .

Propiedades

IUPAC Name |

[4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO4/c1-17(2,3)24-16(21)20(14-6-4-5-7-14)11-12-8-9-13(18(22)23)10-15(12)19/h8-10,14,22-23H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIWYWAIEKGDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.